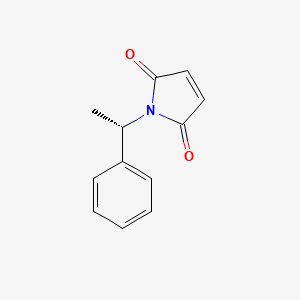

(S)-(-)-N-(1-Phenylethyl)maleimide

Description

The exact mass of the compound (S)-(-)-N-(1-Phenylethyl)maleimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(-)-N-(1-Phenylethyl)maleimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-N-(1-Phenylethyl)maleimide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(1S)-1-phenylethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-9H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZXUQWQRVKGAH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424901 | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60925-76-0 | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(1-Phenylethyl)maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of (S)-(-)-N-(1-Phenylethyl)maleimide for polymer synthesis

Topic: Chemical Properties of (S)-(-)-N-(1-Phenylethyl)maleimide for Polymer Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Utility

(S)-(-)-N-(1-Phenylethyl)maleimide (S-PEMI) is a high-value chiral monomer utilized primarily to introduce thermal stability, chemical resistance, and optical activity into polymeric backbones. Unlike standard N-substituted maleimides, S-PEMI possesses a chiral center adjacent to the imide nitrogen, which allows for the synthesis of optically active polymers with main-chain asymmetry.

Its utility in polymer synthesis is defined by three critical attributes:

-

High Glass Transition Temperature (Tg): The rigid five-membered imide ring significantly restricts chain mobility, elevating the Tg of copolymers (often >200°C).

-

Asymmetric Induction: Through anionic polymerization with chiral ligands, S-PEMI can form polymers where chirality is induced into the main chain (threo-diisotactic structures), essential for Chiral Stationary Phases (CSPs).

-

Alternating Copolymerization: It exhibits a strong alternating tendency with electron-donor monomers like styrene, creating highly ordered polymer sequences.

Monomer Synthesis & Purification Protocols

To achieve high-molecular-weight polymers, the purity of S-PEMI is paramount. Impurities such as residual maleamic acid or water can terminate anionic chains and broaden polydispersity in radical systems.

Synthesis Pathway

The synthesis follows a two-step dehydration protocol. The intermediate maleamic acid is formed first, followed by cyclodehydration.

Reaction Scheme (DOT Visualization):

Caption: Two-step synthesis of S-PEMI involving amidation followed by chemical dehydration.

Purification Protocol (Self-Validating)

-

Crude Isolation: The crude product often contains unreacted amine or oligomeric byproducts.

-

Recrystallization: Use ethanol/water (4:1 v/v) or cyclohexane . Dissolve at 60°C, filter hot to remove insoluble imide oligomers, and cool slowly to 4°C.

-

Validation Check:

-

Melting Point: Target 33–35°C . A broad range (<2°C) indicates acid impurities.

-

Optical Rotation:

(c=1.0, Ethanol). Significant deviation suggests racemization during the dehydration step.

-

Polymerization Mechanisms & Kinetics

S-PEMI undergoes both radical and anionic polymerization. The choice of mechanism dictates the stereochemistry and molecular weight of the resulting polymer.

Radical Copolymerization (Alternating Tendency)

S-PEMI is an electron-deficient monomer (acceptor). When copolymerized with electron-rich monomers like Styrene (St), it follows an alternating sequence due to the formation of a Charge Transfer Complex (CTC) or polar effects in the transition state.

Reactivity Ratios:

For the system S-PEMI (

Experimental Implication: You can achieve a 1:1 alternating structure regardless of feed ratio, provided neither monomer is in vast excess. This is crucial for synthesizing heat-resistant modifiers where the maleimide unit provides the thermal stability.

Asymmetric Anionic Homopolymerization

To create optically active homopolymers for chiral resolution, anionic polymerization is required. Radical homopolymerization typically yields atactic, lower-rotation polymers.

Key Driver: The use of chiral ligand-metal complexes controls the stereochemistry of the propagating enolate anion.

Recommended Initiator System:

-

Initiator: Diethylzinc (

) or n-Butyllithium ( -

Chiral Ligand: Bis(oxazoline) derivatives (e.g., (S,S)-Bnbox).[3]

-

Mechanism: The ligand coordinates with the metal cation (

or

Mechanism Diagram (DOT Visualization):

Caption: Asymmetric anionic polymerization pathway using chiral ligand-metal complexes to induce main-chain chirality.

Physical & Thermal Properties

The incorporation of S-PEMI into polymer chains drastically alters thermal performance.

| Property | Value / Behavior | Notes |

| Homopolymer Tg | > 300°C (Decomposes before Tg) | The rigid succinimide ring prevents segmental rotation. |

| Copolymer Tg (50% St) | ~220°C - 260°C | Significantly higher than Polystyrene (100°C). |

| Decomposition (Td) | ~370°C - 450°C | High thermal stability due to the imide structure. |

| Solubility | Soluble in THF, CHCl3, DMF, DMSO | Insoluble in Methanol, Hexane (used for precipitation). |

| Specific Rotation | Variable ( | Highly dependent on initiator/ligand system; indicates main-chain asymmetry. |

Data Interpretation:

-

Tg vs. Composition: In copolymers, the Tg follows the Fox equation but often shows positive deviation due to the alternating structure's rigidity.

-

Chirality: A high specific rotation in the polymer (distinct from the monomer's -61°) confirms the formation of a chiral secondary structure (helix or specific tacticity), which is the basis for its use in Chiral Stationary Phases (CSPs) .

Applications in Drug Development & Chromatography

Chiral Stationary Phases (CSPs)

Poly(S-PEMI) is used to coat silica beads for HPLC columns. The polymer's rigid, chiral backbone creates "clefts" that can differentiate between enantiomers of drug candidates.

-

Target Analytes: Racemic drugs containing aromatic groups (pi-pi stacking with the phenyl ring of S-PEMI).

-

Protocol: The polymer is typically coated onto aminopropyl-silanized silica gel from a THF solution.

Heat-Resistant Microspheres

Microspheres synthesized via dispersion polymerization of S-PEMI and Styrene are used as heat-shielding additives in composite materials or as robust carriers for high-temperature catalysis.

References

-

Oishi, T., et al. (1998). Asymmetric anionic homopolymerization of N-substituted maleimides with chiral bis(oxazoline)-organometal complexes.[3]Polymer Journal , 30(1), 17-25. Link

-

Hagiwara, T., et al. (1996). Anionic Polymerization of N-Phenylitaconimide.Macromolecules , 29(13), 4473–4477. Link

-

Oishi, T., & Fujimoto, M. (1992). Asymmetric induction copolymerization of chiral N-(R-alpha-methylbenzyl)maleimide with achiral N-(substituted)maleimide.Polymer , 33(19), 4183-4190. Link

-

Tong, L., et al. (2012). Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization.[4][5]Journal of Materials Chemistry , 22, 6697-6703. Link

-

Chem-Impex International. (n.d.). (S)-(-)-N-(1-Phenylethyl)maleimide Product Page.Link

Sources

- 1. fiveable.me [fiveable.me]

- 2. eng.uc.edu [eng.uc.edu]

- 3. researchgate.net [researchgate.net]

- 4. Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Difference between N-phenylmaleimide and (S)-(-)-N-(1-Phenylethyl)maleimide

Comparative Analysis of N-Substituted Maleimides: Achiral N-Phenylmaleimide vs. Chiral (S)-N-(1-Phenylethyl)maleimide

Executive Summary

This guide delineates the structural, electronic, and functional divergences between N-Phenylmaleimide (N-PMI) and (S)-(-)-N-(1-Phenylethyl)maleimide (S-PEMI) . While both share the maleimide core—a potent Michael acceptor and dienophile—their N-substituents dictate vastly different applications. N-PMI is an industrial commodity used to enhance thermal stability in bulk polymers via radical polymerization.[1] In contrast, S-PEMI is a specialized chiral reagent used in asymmetric synthesis, chiral stationary phase development, and the formation of optically active polymers via anionic mechanisms.

Structural & Electronic Divergence

The fundamental difference lies in the linker between the maleimide nitrogen and the phenyl ring. This structural variation dictates the conjugation length and the steric environment.

| Feature | N-Phenylmaleimide (N-PMI) | (S)-(-)-N-(1-Phenylethyl)maleimide (S-PEMI) |

| CAS Registry | 941-69-5 | 31545-37-8 (Generic for isomer) |

| Stereochemistry | Achiral (Planar symmetry) | Chiral ( |

| Electronic State | Conjugated: The phenyl ring | Non-Conjugated: A chiral methine (-CH(CH |

| Physical Form | Bright yellow needles (due to conjugation). | White to pale yellow crystals/powder. |

| Melting Point | 88–90 °C | ~85–87 °C (varies by purity/enantiomeric excess) |

| Steric Bulk | Low hindrance; planar rotation. | High hindrance; chiral center creates a "handed" steric wall. |

Visualizing the Electronic & Steric Impact

Figure 1: Structural causality map illustrating how the N-substituent influences electronic conjugation and steric geometry.

Reactivity Profile & Polymerization Mechanisms

The utility of these molecules is defined by how they polymerize. N-PMI is a "hard" monomer used for rigidity; S-PEMI is a "smart" monomer used for structural order.

A. N-Phenylmaleimide: Radical Alternating Copolymerization

N-PMI is electron-deficient. It reacts rapidly with electron-rich monomers (like Styrene) to form alternating copolymers.

-

Mechanism: Free Radical Polymerization (FRP).

-

Role: The rigid imide ring inhibits chain rotation.

-

Outcome: Increases the Glass Transition Temperature (

) of ABS, PVC, and PMMA resins. -

Industrial Use: Automotive dashboards, heat-resistant pipes.[1]

B. S-PEMI: Asymmetric Anionic Polymerization

S-PEMI is polymerized to create "helix-sense-selective" polymers. The chiral center on the substituent forces the main chain into a specific helical conformation.

-

Mechanism: Anionic Polymerization (using organometallic initiators like chiral bis(oxazoline) complexes).[2]

-

Role: The chiral group directs the incoming monomer's approach.

-

Outcome: Optically active polymers with high specific rotation.

-

Research Use: Chiral Stationary Phases (CSPs) for HPLC to separate drug enantiomers.

Pathway Comparison Diagram

Figure 2: Divergent polymerization pathways. N-PMI follows a radical mechanism for thermal properties, while S-PEMI utilizes anionic mechanisms for supramolecular chirality.

Applications in Drug Development & Bio-Analysis

While N-PMI is largely a materials science reagent, S-PEMI (and its enantiomer) has specific utility in bio-organic chemistry.

Thiol Derivatization & Quantification

Both molecules react with thiols (cysteine residues) via Michael addition. However, their selectivity differs.[3]

-

N-PMI: Used for general "capping" of thiols to prevent disulfide bond scrambling during protein analysis.

-

S-PEMI (or NPEM): Used in LC-MS analysis.[3] The hydrophobicity of the phenylethyl group improves ionization efficiency in mass spectrometry. Furthermore, the introduction of a chiral center allows for the separation of diastereomeric thiol adducts if the target molecule is also chiral.

Asymmetric Synthesis

S-PEMI serves as a chiral dienophile in Diels-Alder reactions. The bulky chiral group blocks one face of the maleimide double bond, forcing the diene to attack from the opposite side (facial selectivity), yielding enantiomerically enriched cycloadducts—precursors for chiral pharmaceutical intermediates.

Experimental Protocols

Protocol A: Synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide

This protocol utilizes a classic two-step condensation-cyclization method. All steps must be performed in a fume hood.

Reagents:

-

Maleic anhydride (1.0 eq)

-

(S)-(-)-1-Phenylethylamine (1.0 eq)

-

Acetic anhydride (Ac

O) (excess) -

Sodium acetate (NaOAc) (catalytic)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Formation of Maleamic Acid:

-

Dissolve maleic anhydride in dry DCM in a round-bottom flask.

-

Cool to 0°C using an ice bath.

-

Add (S)-(-)-1-Phenylethylamine dropwise over 30 minutes. Causality: Slow addition prevents exotherm-induced side reactions.

-

Stir at room temperature for 2 hours. A white precipitate (the amic acid) will form.

-

Filter the solid, wash with cold DCM, and dry under vacuum.

-

-

Chemical Imidization (Cyclization):

-

Suspend the dried amic acid in Ac

O (approx. 3 mL per gram of acid). -

Add anhydrous NaOAc (0.1 eq).

-

Heat to 80–90°C for 2–3 hours. The solution will clarify as the ring closes.

-

Self-Validating Check: Monitor via TLC. The polar amic acid spot should disappear, replaced by a less polar maleimide spot.

-

-

Workup & Purification:

-

Pour the reaction mixture into ice water to hydrolyze excess anhydride.

-

Extract with ethyl acetate (3x).

-

Wash organic layer with NaHCO

(sat.) to remove acetic acid, then brine. -

Dry over MgSO

and concentrate. -

Purification: Recrystallize from hexanes/ethyl acetate or perform column chromatography.

-

Characterization: Confirm structure via

H NMR (Look for the septet of the methine proton and doublet of the methyl group).

-

Protocol B: N-PMI Purification for Polymerization

Commercial N-PMI often contains hydrolyzed maleamic acid, which terminates radical chains.

-

Dissolve crude N-PMI in warm cyclohexane or toluene.

-

Filter while hot to remove insoluble maleamic acid impurities.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect bright yellow needles.

-

Storage: Store in amber jars (light sensitive) under inert atmosphere.

References

-

Polymer Science & Technology: Synthesis and properties of N-phenylmaleimide derivatives. (General reference for N-PMI thermal properties).

-

Asymmetric Polymerization: Oishi, T., & Fujimoto, M. (1992). Asymmetric anionic polymerization of N-substituted maleimides with chiral bis(oxazoline) derivatives. Polymer Journal.[4][5]

-

Bio-analytical Chemistry: Vuckovic, D. (2020).[6] Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols. Analytical and Bioanalytical Chemistry.[3][6]

-

Crystallography: Crystal and Molecular Structures of N-Phenylmaleimide. (Confirming planarity and structure).

Sources

- 1. What is N-Phenylmaleimide(N-PMI)? [yangchentech.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the UV-Vis Absorption Characteristics of N-(1-phenylethyl)maleimide Monomers

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of N-(1-phenylethyl)maleimide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its spectroscopic behavior, practical considerations for accurate measurement, and detailed protocols for empirical characterization.

Introduction: The Significance of N-(1-phenylethyl)maleimide in Scientific Research

N-(1-phenylethyl)maleimide is a chiral molecule of significant interest in bioconjugation, polymer chemistry, and pharmaceutical development.[1][2] Its maleimide moiety serves as a reactive handle, particularly for covalent modification of thiol groups in proteins and peptides, a cornerstone of modern drug delivery and diagnostic strategies. A thorough understanding of its UV-Vis absorption properties is paramount for quantitative analysis, reaction monitoring, and quality control. This guide elucidates the principles governing its interaction with UV-Vis light and provides actionable protocols for its characterization.

Theoretical Framework: Understanding the Chromophore

The UV-Vis absorption of N-(1-phenylethyl)maleimide is primarily dictated by the electronic transitions within the maleimide ring. The key chromophore is the α,β-unsaturated dicarbonyl system, where the carbon-carbon double bond is in conjugation with the two carbonyl groups. This extended π-electron system is responsible for the characteristic absorption band observed in the UV region. The N-substituent, in this case, the 1-phenylethyl group, generally has a minor electronic influence on the primary absorption band of the maleimide chromophore.[3]

The principal electronic transition responsible for the characteristic absorption of maleimides is the π → π* transition. This involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker n → π* transition, involving the excitation of a non-bonding electron from an oxygen lone pair to a π* antibonding orbital, may also be present at a longer wavelength.[4][5]

Practical Considerations for Accurate UV-Vis Analysis

Solvent Selection: A Critical Parameter

The choice of solvent is a critical factor that can influence the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands.[6] Solvents for UV-Vis spectroscopy must be transparent in the wavelength range of interest and should not react with the analyte. For N-(1-phenylethyl)maleimide, common solvents include acetonitrile, ethanol, methanol, and dichloromethane.

Causality of Solvent Effects:

-

Polarity: Solvent polarity can affect the energy levels of the ground and excited states of the molecule. For π → π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, a shift to a longer wavelength.[7] Conversely, for n → π* transitions, a hypsochromic (blue) shift to a shorter wavelength is typically observed with increasing solvent polarity.[7]

-

Hydrogen Bonding: Protic solvents, such as alcohols, can form hydrogen bonds with the carbonyl groups of the maleimide, which can also influence the absorption spectrum.

A summary of suitable solvents for UV-Vis spectroscopy is provided in Table 1.

| Solvent | Polarity (Dielectric Constant) | UV Cutoff (nm) |

| Acetonitrile | 37.5 | 190 |

| Ethanol | 24.5 | 210 |

| Methanol | 32.7 | 210 |

| Dichloromethane | 9.1 | 233 |

| Cyclohexane | 2.0 | 210 |

| Water | 80.1 | 190 |

Table 1: Properties of Common Solvents for UV-Vis Spectroscopy. Data sourced from various chemical suppliers.[8]

The Influence of pH on Spectral Stability

The maleimide ring is susceptible to hydrolysis, particularly under alkaline conditions (pH > 7), which leads to the opening of the ring to form a maleamic acid derivative.[9][10] This process disrupts the conjugated system of the chromophore, resulting in a loss of the characteristic UV absorbance around 300 nm.[11] Therefore, for analyses in aqueous media, it is imperative to use a buffered solution to maintain a stable pH, typically between 6.5 and 7.5, to ensure the integrity of the maleimide ring during measurement.[12] The rate of hydrolysis is dependent on both pH and temperature.[13]

Experimental Protocols

Workflow for UV-Vis Spectral Acquisition

The following diagram outlines the general workflow for obtaining a UV-Vis absorption spectrum of N-(1-phenylethyl)maleimide.

Caption: General workflow for acquiring a UV-Vis spectrum.

Detailed Protocol for Determining λmax and Molar Absorptivity (ε)

Materials:

-

N-(1-phenylethyl)maleimide

-

Spectrophotometric grade solvent (e.g., acetonitrile)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh approximately 10 mg of N-(1-phenylethyl)maleimide.

-

Dissolve the weighed sample in the chosen solvent in a 10 mL volumetric flask and fill to the mark. This creates a stock solution of approximately 1 mg/mL.

-

-

Preparation of Serial Dilutions:

-

From the stock solution, prepare a series of dilutions in the same solvent. For example, prepare five concentrations ranging from approximately 0.01 to 0.1 mg/mL. Use volumetric flasks for accurate dilutions.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 400 nm down to 200 nm.

-

-

Blanking the Instrument:

-

Fill a quartz cuvette with the pure solvent.

-

Place the cuvette in the reference and sample holders and run a baseline correction (autozero).

-

-

Sample Measurement:

-

Rinse a sample cuvette with a small amount of the most dilute solution, then fill the cuvette.

-

Place the cuvette in the sample holder and record the absorbance spectrum.

-

Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Overlay the spectra and identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax for each concentration.

-

Plot a graph of absorbance at λmax versus concentration (in mol/L).

-

According to the Beer-Lambert law (A = εbc), the slope of the resulting straight line will be the molar absorptivity (ε) since the path length (b) is 1 cm.[14][15][16]

-

Protocol for Investigating the Effect of pH

This protocol allows for the assessment of the stability of N-(1-phenylethyl)maleimide at different pH values.

Materials:

-

N-(1-phenylethyl)maleimide stock solution in a water-miscible organic solvent (e.g., acetonitrile or DMSO)

-

A series of aqueous buffer solutions with a range of pH values (e.g., pH 4, 7, 9)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

For each pH to be tested, add a small, known volume of the N-(1-phenylethyl)maleimide stock solution to a larger volume of the buffer solution to achieve a final concentration with an expected absorbance in the optimal range (0.1 - 1.0).

-

-

Time-Course Measurement:

-

Immediately after preparing the solution at a specific pH, record its UV-Vis spectrum. This will serve as the t=0 measurement.

-

Continue to record the spectrum at regular intervals (e.g., every 5, 10, 30, and 60 minutes) over a desired period.

-

-

Data Analysis:

-

Monitor the absorbance at the λmax of the intact maleimide. A decrease in absorbance over time indicates hydrolysis of the maleimide ring.

-

Plot absorbance at λmax versus time for each pH to compare the rates of hydrolysis.

-

Data Presentation

The expected UV-Vis absorption data for N-(1-phenylethyl)maleimide, based on its structural analogs, is summarized in Table 2. Researchers should empirically determine the specific values for their experimental conditions using the protocols provided.

| Compound | Expected λmax Range (nm) | Notes |

| N-(1-phenylethyl)maleimide | ~280 - 320 | π → π* transition of the maleimide chromophore. |

| N-(1-phenylethyl)maleimide | ~210 - 240 | Absorption from the phenyl group. |

Table 2: Expected UV-Vis Absorption Characteristics of N-(1-phenylethyl)maleimide.

Conclusion

This technical guide provides a robust framework for understanding and characterizing the UV-Vis absorption properties of N-(1-phenylethyl)maleimide. By combining theoretical principles with detailed, field-proven experimental protocols, researchers and drug development professionals can ensure the accurate and reliable quantification and analysis of this important monomer. The provided workflows and protocols are designed to be self-validating, empowering users to generate high-quality spectroscopic data tailored to their specific research needs.

References

-

Effects of substituent and solvent on the structure and spectral properties of maleimide derivatives. Journal of Molecular Structure: THEOCHEM. [Link]

-

UV-Visible Spectroscopy for Organic Compound Analysis. Scribd. [Link]

-

Effect of solvent on UV-Visible spectra. YouTube. [Link]

-

Single molecule fluorescence for organocatalysis. UvA-DARE (Digital Academic Repository). [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Source not further specified]. [Link]

-

Effect of Solvent Polarity On UV-Vis Spectra. Scribd. [Link]

-

ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. ASTM International. [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Source not further specified]. [Link]

-

Beer-Lambert Law | Transmittance & Absorbance. Edinburgh Instruments. [Link]

-

Solvent Impact on Fluorescence and UV-Vis Spectra. Journal of Kufa for Chemical Sciences. [Link]

-

Solvent Effects in UV-Vis Spectroscopy. Scribd. [Link]

-

UV-Vis Spectroscopy. [Source not further specified]. [Link]

-

Effect of Solvent in UV-by M.Qasim.pptx. SlideShare. [Link]

-

UV-Visible Solvents. Merck Millipore. [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. [Source not further specified]. [Link]

-

Experimental validation of Lambert-Beer's law: Principles, spectrophotometric analysis, and applications. Deep Science Publishing. [Link]

-

Beer-Lambert's Law: Principles and Applications in Daily Life. FindLight. [Link]

-

UV/Vis Sample Preparation Guidelines. Scribd. [Link]

-

Applications of UV spectroscopy. [Source not further specified]. [Link]

-

UV-Visible Spectroscopy: Choice of Solvent Red/Blue Shifts. YouTube. [Link]

-

a) pH‐dependent change in the UV/Vis spectra of 2 (3.0 μm) in 20 mm... ResearchGate. [Link]

-

The hydrolysis of maleimide in alkaline solution. ResearchGate. [Link]

-

UV-VIS spectroscopy. [Source not further specified]. [Link]

-

Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation. UCL Discovery. [Link]

-

How to Find Molar Absorptivity Using the Beer-Lambert Law. Study.com. [Link]

-

Solvent Effects on the UV-vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical. [Source not further specified]. [Link]

-

Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins. Biochemical Journal. [Link]

-

Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Optimal Solvent and Cell Selection for the Near-Infrared Region. Shimadzu. [Link]

-

Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. ResearchGate. [Link]

-

Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PMC. [Link]

-

Rationalization of pH-Dependent Absorption Spectrum of o-Methyl Red in Aqueous Solutions: TD-DFT Calculation and Experiment Study. Acta Physico-Chimica Sinica. [Link]

-

Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. The University of Western Australia Profiles and Research Repository. [Link]

-

Insights into maleimide-thiol conjugation chemistry. DSpace. [Link]

-

A UV/VIS spectra investigation of pH‐sensitive dyes using time‐dependent density functional theory. Scilit. [Link]

-

(a) pH-dependent UV-vis absorption and PL spectra when pH is switched... ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-(+)-N-(1-Phenylethyl)maleimide 97 6129-15-3 [sigmaaldrich.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Hydrolysis of p-NN'-phenylenebismaleimide and its adducts with cysteine. Implications for cross-linking of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. edinst.com [edinst.com]

- 15. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]

- 16. ossila.com [ossila.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Anionic Polymerization of (S)-(-)-N-(1-Phenylethyl)maleimide

Introduction: Crafting Chirality in Macromolecules

The synthesis of optically active polymers is a cornerstone of advanced materials science, with profound implications for drug development, enantioselective separations, and chiroptical devices.[1] Asymmetric anionic polymerization stands out as a powerful technique to exert precise control over the stereochemistry of the polymer backbone, thereby inducing a higher-order chiral structure.[2] This guide provides a detailed protocol for the asymmetric anionic polymerization of a chiral monomer, (S)-(-)-N-(1-Phenylethyl)maleimide. The inherent chirality of the monomer's side chain, coupled with the stereocontrol imposed by a chiral initiator system, allows for the synthesis of polymers with unique and enhanced chiroptical properties.[3] The resulting polymer, poly((S)-(-)-N-(1-Phenylethyl)maleimide), possesses both configurational chirality from the pendant phenylethyl group and, through asymmetric induction, a preferred stereochemistry in the polymer main chain, which can lead to the formation of a helical conformation.[4][5]

This document is intended for researchers and professionals in polymer chemistry and drug development, offering both a step-by-step experimental protocol and the underlying scientific rationale for key procedural choices.

Part 1: Monomer Synthesis and Purity—The Foundation of a Controlled Polymerization

The quality of the resulting polymer is intrinsically linked to the purity of the starting monomer. The synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide is a two-step process involving the formation of a maleamic acid intermediate, followed by cyclization.

Protocol 1: Synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide

-

Synthesis of the Maleamic Acid Intermediate:

-

In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as anhydrous diethyl ether or acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of (S)-(-)-1-phenylethylamine (1.0 eq) dropwise with continuous stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

The resulting white precipitate, the maleamic acid, is collected by filtration and washed with cold diethyl ether.

-

-

Cyclization to the Maleimide:

-

The dried maleamic acid intermediate is placed in a flask with a mixture of acetic anhydride (2.0 eq) and sodium acetate (0.5 eq).

-

The mixture is heated with stirring at 80-90 °C for 2-3 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water to precipitate the crude maleimide.

-

The crude product is collected by filtration, washed thoroughly with water, and dried.

-

-

Purification:

Monomer Characterization Data

| Parameter | Expected Value |

| Appearance | Pale yellow oil or low-melting solid[7] |

| Melting Point | 33-35 °C[8] |

| Optical Rotation [α] | -61° (c=2 in ethanol)[8] |

| Molecular Formula | C₁₂H₁₁NO₂[8][9] |

| Molecular Weight | 201.22 g/mol [8][9] |

| ¹H NMR (CDCl₃, δ) | ~7.4-7.2 (m, 5H, Ar-H), 6.61 (s, 2H, HC=CH), 5.35 (q, 1H, CH), 1.82 (d, 3H, CH₃)[7] |

| ¹³C NMR (CDCl₃, δ) | ~170.5, 140.3, 134.0, 128.5, 127.7, 127.2, 49.7, 17.6[7] |

Part 2: The Core Protocol—Asymmetric Anionic Polymerization

Anionic polymerization is highly sensitive to impurities, particularly protic species like water and alcohols, as well as oxygen.[10] Therefore, all procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. All glassware should be flame-dried or oven-dried before use, and solvents must be rigorously purified and dried.

Causality of Experimental Choices

-

Inert Atmosphere: The propagating anionic chain end is a strong base and will be rapidly terminated by reaction with water or oxygen.

-

Chiral Initiator Complex: The polymerization is initiated not by a simple achiral initiator, but by a complex formed between an organometallic compound (like n-BuLi or Et₂Zn) and a chiral ligand (like a bis(oxazoline)).[11][12] This complex creates a chiral environment around the propagating species, directing the incoming monomer to add with a specific stereochemistry.

-

Low Temperature (-78 °C): Conducting the polymerization at low temperatures is crucial for several reasons: it enhances the stereoselectivity of the initiator complex, reduces the rate of termination and side reactions, and allows for a more controlled, "living" polymerization process where the polymer chains grow at a uniform rate.[13]

Experimental Workflow Diagram

Caption: Workflow for Asymmetric Anionic Polymerization.

Protocol 2: Polymerization using n-BuLi / (S,S)-Bnbox Complex

This protocol is adapted from established methods for the asymmetric anionic polymerization of N-substituted maleimides.[11][12]

Materials:

-

(S)-(-)-N-(1-Phenylethyl)maleimide (monomer)

-

(-)-2,2'-(1-Ethylpropylidene)bis(4-benzyl-2-oxazoline) [(S,S)-Bnbox] (chiral ligand)

-

n-Butyllithium (n-BuLi) in hexane (initiator)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol, anhydrous

-

Argon or Nitrogen gas, high purity

Procedure:

-

Preparation of the Initiator Complex:

-

In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (S,S)-Bnbox (e.g., 0.12 mmol) in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution (e.g., 0.10 mmol) via syringe.

-

Stir the mixture at -78 °C for 30 minutes to allow for complex formation. The solution may change color.

-

-

Polymerization:

-

In a separate, larger flame-dried Schlenk flask, dissolve the (S)-(-)-N-(1-Phenylethyl)maleimide monomer (e.g., 10 mmol) in anhydrous THF (40 mL).

-

Cool this monomer solution to -78 °C.

-

Using a cannula, slowly transfer the pre-formed initiator complex from the first flask into the rapidly stirring monomer solution.

-

Allow the polymerization to proceed at -78 °C for the desired time (e.g., 2-24 hours). The reaction mixture may become more viscous as the polymer forms.

-

-

Termination and Purification:

-

Terminate the polymerization by adding a small amount of anhydrous methanol (e.g., 2 mL) to the reaction mixture at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol (e.g., 500 mL), with vigorous stirring to precipitate the polymer.

-

Collect the polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.

-

Part 3: Polymer Characterization—Validating the Macromolecular Structure

Thorough characterization is essential to confirm the success of the polymerization and to understand the properties of the resulting polymer.

Analytical Techniques and Expected Results

-

Gel Permeation Chromatography (GPC/SEC):

-

Purpose: To determine the molecular weight distribution (MWD) of the polymer.[14]

-

Parameters Obtained: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[14][15]

-

Interpretation: A narrow PDI (typically < 1.5 for anionic polymerization) indicates a well-controlled, "living" process with minimal termination or chain transfer reactions.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of the polymer.[16]

-

¹H NMR: The characteristic sharp peaks of the monomer's vinyl protons (~6.6 ppm) should disappear, while broad peaks corresponding to the polymer backbone will appear. The aromatic and aliphatic protons of the side chain will remain, albeit broadened.

-

¹³C NMR: Similar to ¹H NMR, the disappearance of the vinyl carbon signals and the appearance of new signals for the saturated backbone carbons confirm polymerization.

-

-

Chiroptical Properties:

-

Polarimetry: Measures the specific rotation [α] of the polymer in solution (e.g., in THF or chloroform). A significant specific rotation that differs from the monomer indicates the formation of a chiral macromolecular structure.[17]

-

Circular Dichroism (CD) Spectroscopy: Provides more detailed insight into the secondary structure (e.g., helical conformation) of the polymer in solution.[17][18] The presence of strong CD signals, particularly exciton-coupled bands, can be evidence of a preferred helical screw sense in the polymer backbone, which is a direct consequence of successful asymmetric induction.[4][19]

-

Typical Polymerization Results

The specific outcomes will depend on the precise reaction conditions (monomer/initiator ratio, temperature, time). However, typical results for the asymmetric anionic polymerization of N-substituted maleimides are summarized below.

| Run | Initiator System | [M]/[I] Ratio | Yield (%) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) | Specific Rotation [α] (deg) |

| 1 | n-BuLi / (S,S)-Bnbox | 100 | >90 | 15,000 | 1.25 | High positive or negative value |

| 2 | Et₂Zn / (S,S)-i-Prbox | 100 | >90 | 18,000 | 1.30 | High positive or negative value |

Note: The sign and magnitude of the specific rotation are highly dependent on the chirality of the ligand and the monomer, as well as the resulting dominant stereostructure of the polymer backbone.[12]

Conclusion

The protocol detailed herein provides a robust framework for the synthesis of optically active poly((S)-(-)-N-(1-Phenylethyl)maleimide) via asymmetric anionic polymerization. The key to success lies in maintaining rigorous anhydrous and anaerobic conditions and in the proper formation of the chiral initiator complex. The resulting polymers, with their well-defined structures and significant optical activity, are valuable materials for applications such as chiral chromatography, where the polymer can be coated onto a solid support to create a chiral stationary phase (CSP) for the separation of enantiomers.[3]

References

-

Theoretical Study on Mechanism of Initiation Reaction of Asymmetric Anionic Polymerization of N-Substituted Maleimide with a Zn catalyst . J-Stage. Available at: [Link]

-

Carbon Anionic Chiral Initiators for Asymmetric Anionic Polymerization of Achiral Isocyanates . PubMed. Available at: [Link]

-

Reversal of Polymerization Stereoregulation in Anionic Polymerization of MMA by Chiral Metallocene and Non-metallocene Initiators: A New Reaction Pathway for Metallocene-Initiated MMA Polymerization . Journal of the American Chemical Society. Available at: [Link]

-

Unveiling the World of Optical Activity in Polymers . Prime Scholars. Available at: [Link]

-

The optical activity and circular dichroic spectra of diacetylenic phospholipid polymers . PubMed. Available at: [Link]

-

Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator . ResearchGate. Available at: [Link]

-

Asymmetric Anionic Polymerization of N-Substituted Maleimides with n-Butyllithium−Methylene-Bridged 2,2-Bis(oxazoline) Complexes . Macromolecules. Available at: [Link]

-

Full article: Circular Dichroism of Bipolarons in a Chiroptically Active Conjugated Polymer . Taylor & Francis Online. Available at: [Link]

-

Anionic polymerization of nonaromatic maleimide to achieve full-color nonconventional luminescence . PMC. Available at: [Link]

-

Chiral amines as initiators for ROP and their chiral induction on poly(2-aminoisobutyric acid) chains . Polymer Chemistry (RSC Publishing). Available at: [Link]

-

Optically Active Polymers . UKEssays.com. Available at: [Link]

-

Circular Dichroism of Optically Active Poly(dialkylsilane) Aggregates in Microcapsules . Langmuir. Available at: [Link]

-

Asymmetric Polymerization of N-1-Naphthylmaleimide with Chiral Anionic Initiator: Preparation of Highly Optically Active Poly(N-1-naphthylmaleimide) . Macromolecules. Available at: [Link]

-

Asymmetric Polymerizations of N-Substituted Maleimides Bearing L-Leucine Ester Derivatives and Chiral Recognition A . SciSpace. Available at: [Link]

-

Asymmetric Polymerization of N-1-Naphthylmaleimide with Chiral Anionic Initiator . ACS Publications. Available at: [Link]

- KR20180037796A - Purification method of n-substituted maleimide. Google Patents.

-

Procedures for homogeneous anionic polymerization . National Bureau of Standards. Available at: [Link]

-

Supplementary Information . The Royal Society of Chemistry. Available at: [Link]

-

ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE . Wiley. Available at: [Link]

-

Anionic Polymerization of N-Phenylitaconimide . Sci-Hub. Available at: [Link]

-

GPC for Polymer Characterization: Understanding Molecular Weight Distribution . Jordi Labs. Available at: [Link]

-

Anionic polymerization of various methacrylates initiated with LiCI- complexed sBuLi . ORBi. Available at: [Link]

-

Polyproline affinity method for purification of platelet profilin and modification with pyrene-maleimide . PubMed. Available at: [Link]

-

Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of maleimides . Organic Chemistry Portal. Available at: [Link]

-

NMR Spectra of Polymers and Polymer Additives . Available at: [Link]

-

Characterization of N-phenylmaleimide-terminated poly(ethylene glycol)s and their application to a tetra-arm poly(ethylene glycol) gel . The Royal Society of Chemistry. Available at: [Link]

-

Characterization of N-phenylmaleimide-terminated poly(ethylene glycol)s and their application to a tetra-arm poly(ethylene glycol) gel . PubMed. Available at: [Link]

-

Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization . Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

-

ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS . Agilent. Available at: [Link]

Sources

- 1. ukessays.com [ukessays.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. chemimpex.com [chemimpex.com]

- 9. (S)-(-)-N-(1-Phenylethyl)maleimide | CAS 60925-76-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orbi.uliege.be [orbi.uliege.be]

- 14. resolvemass.ca [resolvemass.ca]

- 15. lcms.cz [lcms.cz]

- 16. api.pageplace.de [api.pageplace.de]

- 17. primescholars.com [primescholars.com]

- 18. tandfonline.com [tandfonline.com]

- 19. The optical activity and circular dichroic spectra of diacetylenic phospholipid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of Optically Active Poly(Styrene-alt-(S)-N-(1-Phenylethyl)maleimide)

Executive Summary

This guide details the synthesis of optically active copolymers utilizing (S)-(-)-N-(1-Phenylethyl)maleimide ((S)-PhEMI) . Unlike standard radical polymerizations that yield atactic (random) structures, the copolymerization of (S)-PhEMI with electron-rich monomers like styrene proceeds via a Charge Transfer Complex (CTC) mechanism. This results in a highly alternating sequence distribution, imparting superior thermal stability (

Mechanistic Insight: The Alternating Tendency

The successful synthesis of this copolymer relies on the electronic disparity between the comonomers. (S)-PhEMI is an electron-deficient (acceptor) monomer due to the two carbonyl groups flanking the double bond. Styrene is an electron-rich (donor) monomer.

Charge Transfer Complex (CTC) Mechanism

In solution, these monomers spontaneously form a donor-acceptor complex. The propagating radical prefers to react with the complex or the "opposite" monomer rather than its own type, driving the formation of an alternating structure (ABABAB).

-

Self-Validation Check: If the feed ratio is 1:1, the resulting polymer composition should remain near 1:1 regardless of conversion (within reasonable limits), confirming the alternating mechanism.

Figure 1: The Charge Transfer Complex mechanism driving alternating copolymerization, ensuring structural regularity essential for optical activity.

Experimental Protocol

Materials & Pre-Treatment[1]

-

(S)-(-)-N-(1-Phenylethyl)maleimide: Synthesized from maleic anhydride and (S)-(-)-1-phenylethylamine. Crucial: Must be recrystallized from ethanol/hexane to remove traces of maleamic acid, which terminates chains.

-

Styrene: Wash with 10% NaOH to remove inhibitor (tert-butylcatechol), dry over

, and vacuum distill over -

AIBN (Initiator): Recrystallize from methanol. Store in dark at -20°C.

-

Solvent: Toluene (HPLC grade), dried over sodium wire.

Polymerization Workflow

Objective: Synthesize Poly((S)-PhEMI-alt-St) with target

-

Feed Preparation:

-

In a Schlenk tube, dissolve (S)-PhEMI (2.01 g, 10 mmol) and Styrene (1.04 g, 10 mmol) in dry Toluene (10 mL).

-

Add AIBN (16.4 mg, 0.1 mmol, 1 mol% relative to total monomer).

-

Note: High concentration (total monomer ~2M) favors CTC formation and higher molecular weight.

-

-

Degassing (Critical Step):

-

Perform three Freeze-Pump-Thaw cycles . Oxygen is a radical scavenger and will inhibit the reaction or create peroxy defects.

-

Backfill with Nitrogen or Argon.

-

-

Reaction:

-

Immerse the Schlenk tube in a thermostated oil bath at 60°C .

-

Stir magnetically for 24 hours .

-

Visual Check: Viscosity should noticeably increase.

-

-

Workup & Purification:

-

Pour the reaction mixture into a large excess of Methanol (200 mL) under vigorous stirring. The polymer will precipitate as a white powder.

-

Filter and redissolve the solid in a minimal amount of THF (Tetrahydrofuran).

-

Reprecipitate into Methanol.[1] (Repeat this step twice to remove unreacted monomer).

-

Dry in a vacuum oven at 60°C for 24 hours.

-

Characterization Data

The following table summarizes typical results expected from this protocol based on literature values for similar maleimide systems.

| Parameter | Method | Typical Result | Notes |

| Yield | Gravimetric | 60 - 85% | Depends on time; >90% may lead to branching. |

| Composition | 50:50 (±2%) | Alternating structure confirmed. | |

| GPC (THF, PS std) | 35,000 - 80,000 | High | |

| PDI ( | GPC | 1.8 - 2.2 | Typical for free radical polymerization. |

| Specific Rotation | Polarimetry ( | -20° to -50° | Measured in THF or |

| DSC | 210°C - 230°C | High rigidity due to imide rings. |

Advanced Characterization: Circular Dichroism (CD)

To validate the optical activity and secondary structure, CD spectroscopy is required.[2][3]

-

Sample Prep: 0.5 mg/mL in THF.

-

Observation: You will observe the "Main Chain Chiral Induction." Even though the chiral center is on the side group, the steric bulk forces the main chain into a specific configuration (threo-diisotactic-like sequences).

-

Key Signals: Look for negative Cotton effects around 230-250 nm (n-

* transition of carbonyl) and 200-210 nm (

Applications: Chiral Stationary Phases (CSP)

The primary utility of this copolymer is in the resolution of racemates. The rigid maleimide backbone prevents conformational scrambling, while the chiral phenyl group interacts with analytes via

Figure 2: Workflow for converting the synthesized copolymer into a functional Chiral Stationary Phase.

Expert Tips & Troubleshooting

-

Oxygen Inhibition: If the yield is <10%, your freeze-pump-thaw cycle was likely insufficient. Radical polymerization of maleimides is highly sensitive to oxygen.

-

Solubility Issues: If the polymer does not dissolve in THF for GPC, it may be cross-linked. This occurs if the reaction runs too long (>48h) or temperature is too high (>80°C), causing abstraction of the benzylic hydrogen in the phenylethyl group.

-

Controlling

: To lower molecular weight (for solubility), add a Chain Transfer Agent (CTA) like dodecyl mercaptan (0.1 mol%), though this may introduce sulfur end-groups affecting optical properties.

References

-

Oishi, T., et al. (1994). Synthesis and characterization of optically active polymers from N-substituted maleimides. Polymer Journal.[4]

- Odian, G. (2004). Principles of Polymerization.

-

Shen, Z., et al. (2016). RAFT Dispersion Alternating Copolymerization of Styrene with N-Phenylmaleimide. Macromolecules.[1][2][4][5][6]

-

Zhang, L., et al. (2007). Asymmetric Polymerizations of N-Substituted Maleimides Bearing L-Leucine Ester Derivatives and Chiral Recognition.[7] Polymer Journal.[4]

Sources

Application Notes and Protocols for the Preparation and Use of Chiral Stationary Phases Based on (S)-(-)-N-(1-Phenylethyl)maleimide

Abstract

This comprehensive guide details the preparation and application of a novel chiral stationary phase (CSP) utilizing (S)-(-)-N-(1-Phenylethyl)maleimide as the chiral selector. The polymeric nature of this CSP, achieved through free-radical polymerization and subsequent immobilization onto a silica support, offers robust and versatile enantioseparation capabilities. This document provides in-depth protocols for the synthesis of the chiral polymer, its immobilization onto silica gel using a "grafting to" approach, and its application in high-performance liquid chromatography (HPLC) for the resolution of racemic mixtures. The underlying principles of chiral recognition, along with detailed characterization methods, are also discussed to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles.[1] Consequently, the separation of enantiomers is a critical task in the pharmaceutical industry, driven by both scientific necessity and stringent regulatory requirements.[2] High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for both analytical and preparative-scale enantioseparation.[3]

The efficacy of a CSP lies in its ability to form transient diastereomeric complexes with the enantiomers of a racemic analyte, leading to differential retention and, thus, separation.[2] The development of novel CSPs with broad applicability and high selectivity is an ongoing area of research.[4] Synthetic polymeric CSPs, in particular, have garnered significant attention due to their excellent chiral recognition abilities.[5]

This application note focuses on a CSP derived from the polymerization of (S)-(-)-N-(1-Phenylethyl)maleimide. The phenylethyl group provides a well-defined chiral environment, while the maleimide moiety offers a polymerizable handle. The resulting poly((S)-N-(1-phenylethyl)maleimide) exhibits a high density of chiral recognition sites, leading to enhanced enantioselectivity.

Principle of Chiral Recognition

The enantioseparation on a poly((S)-N-(1-phenylethyl)maleimide) CSP is governed by the differential interactions between the chiral selector and the two enantiomers of the analyte. The formation of transient diastereomeric complexes with varying stability is the basis for chiral recognition.[3][6] The key molecular interactions contributing to this process include:

-

Hydrogen Bonding: The imide group in the polymer backbone can act as a hydrogen bond acceptor.

-

π-π Interactions: The phenyl group of the chiral selector can engage in π-π stacking with aromatic moieties in the analyte.

-

Steric Interactions: The rigid, three-dimensional structure of the polymer creates a chiral cavity, where one enantiomer fits more favorably than the other, leading to steric hindrance for the less-favored enantiomer.

The polymeric nature of the CSP is crucial, as it allows for the cooperative effect of multiple interaction sites along the polymer chain, thereby enhancing the overall chiral recognition.[6]

Preparation of the Chiral Stationary Phase

The preparation of the poly((S)-N-(1-phenylethyl)maleimide) CSP involves a multi-step process, beginning with the synthesis of the chiral monomer, followed by its polymerization, and finally, the immobilization of the resulting polymer onto a silica support. A "grafting to" method is described here, which has been shown to result in high chiral recognition ability.[5]

Synthesis of (S)-(-)-N-(1-Phenylethyl)maleimide Monomer

The chiral monomer is synthesized by the reaction of maleic anhydride with (S)-(-)-1-phenylethylamine. This reaction proceeds via a two-step process involving the formation of a maleamic acid intermediate, followed by cyclization to the maleimide.

Free-Radical Polymerization of the Chiral Monomer

The (S)-(-)-N-(1-Phenylethyl)maleimide monomer is polymerized via free-radical polymerization to yield the chiral polymer selector. To enable immobilization, a copolymerization with a silane-containing monomer, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPM), is performed.[5]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Monomer [label="(S)-N-(1-Phenylethyl)maleimide"]; TMSPM [label="3-(Trimethoxysilyl)propyl\nMethacrylate (TMSPM)"]; Initiator [label="AIBN", shape=ellipse, fillcolor="#EA4335"]; Solvent [label="Toluene", shape=ellipse, fillcolor="#FBBC05"]; Polymerization [label="Free-Radical\nCopolymerization", shape=diamond, fillcolor="#34A853"]; ChiralPolymer [label="Poly[(S)-N-(1-phenylethyl)maleimide-\nco-TMSPM]", fillcolor="#202124"];

Monomer -> Polymerization; TMSPM -> Polymerization; Initiator -> Polymerization [label="Initiator"]; Solvent -> Polymerization [label="Solvent"]; Polymerization -> ChiralPolymer; } ondot

Protocol 1: Synthesis of Poly[(S)-N-(1-phenylethyl)maleimide-co-TMSPM]

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-N-(1-Phenylethyl)maleimide and 3-(trimethoxysilyl)propyl methacrylate (TMSPM) in anhydrous toluene. A typical molar ratio of the chiral monomer to TMSPM is 95:5.[5]

-

Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the solution. The amount of initiator is typically around 1-2 mol% with respect to the total monomer concentration.

-

Stir the reaction mixture at a controlled temperature (e.g., 60-70 °C) for 24-48 hours. The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity.

-

After the desired reaction time, cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise to a non-solvent, such as methanol or hexane.

-

Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomers and initiator, and dry it under vacuum to a constant weight.

-

Characterize the resulting copolymer by ¹H NMR to confirm the incorporation of both monomers and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index.[5]

Immobilization of the Chiral Polymer onto Silica Gel ("Grafting To")

The synthesized chiral copolymer is then covalently bonded to the surface of porous silica gel. The trimethoxysilyl groups incorporated into the polymer backbone react with the silanol groups on the silica surface, forming stable siloxane bonds.[5]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

ChiralPolymer [label="Chiral Copolymer"]; Silica [label="Silica Gel"]; Immobilization [label="Immobilization\n(Reflux in Toluene)", shape=diamond, fillcolor="#34A853"]; CSP_unwashed [label="Crude CSP"]; Washing [label="Washing\n(Methanol, Acetone)", shape=diamond, fillcolor="#FBBC05"]; Drying [label="Drying\n(Vacuum)", shape=diamond, fillcolor="#EA4335"]; FinalCSP [label="Final CSP", fillcolor="#202124"];

ChiralPolymer -> Immobilization; Silica -> Immobilization; Immobilization -> CSP_unwashed; CSP_unwashed -> Washing; Washing -> Drying; Drying -> FinalCSP; } ondot

Protocol 2: Immobilization of the Chiral Polymer

-

Activate the silica gel by heating it at 150 °C under vacuum for several hours to remove adsorbed water.

-

Disperse the activated silica gel in a solution of the chiral copolymer in a suitable solvent, such as anhydrous toluene.

-

Reflux the suspension with stirring for 24-48 hours to facilitate the reaction between the silyl groups of the polymer and the silanol groups of the silica.

-

After the reaction, filter the modified silica gel and wash it extensively with solvents like toluene, methanol, and acetone to remove any non-covalently bound polymer.

-

Dry the resulting chiral stationary phase under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization of the Chiral Stationary Phase

Thorough characterization of the prepared CSP is essential to ensure its quality and performance.

| Characterization Technique | Purpose | Typical Findings |

| Elemental Analysis | To determine the loading of the chiral selector on the silica support by quantifying the percentage of carbon and nitrogen. | A successful immobilization will show a significant increase in C and N content compared to the bare silica. The loading can be calculated in mmol/g.[5] |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the silica particles before and after polymer immobilization. | A smooth surface on the modified silica particles indicates a uniform coating of the chiral polymer.[5] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the CSP and to estimate the amount of organic material (chiral polymer) grafted onto the silica. | TGA provides information on the decomposition temperature of the CSP and can be used to quantify the polymer loading. |

| Infrared (IR) Spectroscopy | To confirm the presence of characteristic functional groups of the chiral polymer on the silica surface. | Peaks corresponding to the imide C=O and aromatic C-H stretches should be observable in the IR spectrum of the CSP.[7] |

Application in Chiral HPLC Separations

The prepared poly((S)-N-(1-phenylethyl)maleimide) CSP can be packed into an HPLC column and used for the enantioseparation of a wide range of racemic compounds.

Column Packing

The CSP is typically slurry-packed into a stainless-steel HPLC column (e.g., 150 mm x 4.6 mm I.D.) using a high-pressure packing pump. Methanol is a common slurry and packing solvent.[5]

General Protocol for Chiral Separation

Protocol 3: Enantioseparation by HPLC

-

Column: Laboratory-prepared poly((S)-N-(1-phenylethyl)maleimide) CSP (150 mm x 4.6 mm I.D.).

-

Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase separations. The ratio can be varied (e.g., from 95/5 to 70/30, v/v) to optimize the separation.[6]

-

For acidic analytes, the addition of 0.1% trifluoroacetic acid (TFA) to the mobile phase is recommended.

-

For basic analytes, the addition of 0.1% diethylamine (DEA) is often beneficial.

-

-

Flow Rate: 0.5 to 1.0 mL/min.

-

Temperature: 20-25 °C.

-

Detection: UV detection at a wavelength appropriate for the analyte.

-

Sample Preparation: Dissolve the racemic analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

-

Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the sample solution. c. Record the chromatogram and determine the retention times of the enantiomers. d. Calculate the retention factor (k'), separation factor (α), and resolution (Rs).

Expected Performance and Data Presentation

The performance of the CSP can be evaluated by its ability to separate a range of racemic analytes. The following table provides a template for presenting enantioseparation data.

| Analyte | Mobile Phase (Hexane/IPA, v/v) | Flow Rate (mL/min) | k'₁ | k'₂ | α (k'₂/k'₁) | Rs |

| Racemate A | 90/10 | 1.0 | 2.15 | 2.80 | 1.30 | 1.85 |

| Racemate B | 80/20 | 0.8 | 1.98 | 2.52 | 1.27 | 1.60 |

| Racemate C | 90/10 + 0.1% TFA | 1.0 | 3.50 | 4.90 | 1.40 | 2.10 |

| Racemate D | 85/15 + 0.1% DEA | 1.0 | 2.75 | 3.44 | 1.25 | 1.55 |

k'₁ and k'₂ are the retention factors of the first and second eluted enantiomers, respectively. α is the separation factor, and Rs is the resolution factor. A resolution of 1.5 or greater indicates baseline separation.[8]

Conclusion

The poly((S)-N-(1-phenylethyl)maleimide)-based chiral stationary phase described in this application note represents a valuable tool for the enantioseparation of a diverse range of racemic compounds. The detailed protocols for its synthesis, immobilization, and application in HPLC provide a solid foundation for researchers to implement this technology in their laboratories. The robust nature of the immobilized polymer and the strong chiral recognition capabilities of the (S)-1-phenylethyl moiety make this CSP a promising alternative to commercially available columns for both analytical and preparative-scale chiral separations.

References

-

An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. MDPI. [Link]

-

Polymeric Chiral Catalyst Design and Chiral Polymer Synthesis. ResearchGate. [Link]

-

Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]

-

Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. MDPI. [Link]

-

Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. [Link]

-

An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. ResearchGate. [Link]

-

Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. MIT Open Access Articles. [Link]

-

Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. PMC. [Link]

-

Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. ResearchGate. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]

-

Enantioselective Separation on a Naturally Chiral Surface. Carnegie Mellon University Chemical Engineering Department. [Link]

-

Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. PubMed. [Link]

-

Synthesis and characterization of N-phenylmaleimide-methylvinylisocyanate copolymers with polystyrene side chains. ResearchGate. [Link]

-

Heat-resistant poly(N-(1-phenylethyl)maleimide-co-styrene) microspheres prepared by dispersion polymerization. Royal Society of Chemistry. [Link]

-

CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

-

Silica gel-immobilized 1,2-benzenedisulfonimide as a new, strong Brønsted acid heterogeneous catalyst. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

-

Characterization of polyimide via FTIR analysis. OSTI.GOV. [Link]

-

Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. MDPI. [Link]

-

Maleimide immobilized on a PE surface: preparation, characterization and application as a free-radical photoinitiator. PubMed. [Link]

-

Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates. MDPI. [Link]

-

Controlled Free Radical Polymerization. Swaminathan Sivaram. [Link]

-

Synthesis of Maleimide-End-Functionalized Star Polymers and Multimeric Protein−Polymer Conjugates. ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 4. mdpi.com [mdpi.com]

- 5. An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. osti.gov [osti.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Diastereoselective Michael Addition of Thiols to (S)-(-)-N-(1-Phenylethyl)maleimide

Executive Summary & Scientific Rationale

The Michael addition of thiols to (S)-(-)-N-(1-Phenylethyl)maleimide represents a critical transformation in both asymmetric synthesis and chemical biology. Unlike standard N-ethyl maleimide (NEM) conjugations, the use of the chiral (S)-(-)-1-phenylethyl auxiliary introduces significant steric influence, allowing for diastereoselective formation of thiosuccinimides.

This protocol addresses two distinct experimental needs:

-

Synthetic Scale: Maximizing diastereomeric ratio (dr) and yield for chiral building blocks.

-

Bio-Analytical Scale: Utilizing the hydrophobicity of the phenylethyl group to enhance ionization in LC-MS applications for thiol quantification.

Key Mechanistic Insight: The (S)-phenylethyl group creates a chiral pocket. The steric bulk of the phenyl ring directs the incoming thiolate nucleophile to the less hindered face of the maleimide double bond (facial selectivity). However, this reaction is reversible (retro-Michael), and the resulting succinimide ring is susceptible to hydrolysis at elevated pH.

Reaction Mechanism & Stereochemistry

The following diagram illustrates the nucleophilic attack and the steric influence of the chiral auxiliary.

Figure 1: Mechanistic pathway showing facial selectivity governed by the chiral auxiliary. Note the competing retro-Michael and hydrolysis pathways.[1]

Protocol A: Synthetic Scale (High Diastereoselectivity)

Objective: Synthesis of chiral thiosuccinimides with high diastereomeric excess (de). Self-Validating Check: The reaction mixture should transition from yellow (maleimide) to colorless as the conjugation proceeds.

Materials

-

(S)-(-)-N-(1-Phenylethyl)maleimide (1.0 equiv) [CAS: 60925-76-0]

-

Thiol (1.1 equiv) (e.g., Benzyl mercaptan, Thiophenol)

-

Catalyst: Triethylamine (Et3N) or DIPEA (0.05 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Quench: 0.1 M HCl

Step-by-Step Procedure

-

Preparation:

-

Dissolve 1.0 mmol of (S)-(-)-N-(1-Phenylethyl)maleimide in 5 mL of anhydrous DCM in a round-bottom flask under Nitrogen/Argon atmosphere.

-

Why: Anhydrous non-polar solvents minimize competing hydrolysis and stabilize the kinetic product.

-

-

Temperature Control (Critical):

-

Cool the solution to -78°C (Dry ice/Acetone bath) for maximum stereocontrol.

-

Note: If -78°C is unavailable, -20°C is acceptable but will yield lower dr.

-

-

Nucleophile Addition:

-

Add 1.1 mmol of the Thiol dropwise.

-

Add 0.05 mmol (catalytic amount) of Et3N.

-

Stir at -78°C for 2–4 hours.

-

-

Monitoring:

-

Perform TLC (Hexane:EtOAc 3:1).

-

Endpoint: Disappearance of the UV-active maleimide spot.

-

-

Workup:

-

Quench with 5 mL of 0.1 M HCl (cold) to protonate the intermediate enolate and lock the stereochemistry.

-

Extract with DCM (3 x 10 mL).

-

Dry over MgSO4, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel).

-

Note: Diastereomers may be separable by careful chromatography.

-

Protocol B: Bio-Analytical Derivatization (LC-MS)

Objective: Quantitative labeling of biological thiols (GSH, Cysteine) for Mass Spectrometry. Advantage: The (S)-phenylethyl group increases hydrophobicity, enhancing ionization efficiency compared to NEM.

Buffer Selection Table

| Parameter | Recommended Condition | Reason |

| pH | 6.5 – 7.0 | Maximizes thiol specificity; minimizes amine reaction (Lysine) and hydrolysis. |

| Buffer | Phosphate (PBS) or Ammonium Acetate | Compatible with LC-MS; Ammonium acetate is volatile. |

| Stoichiometry | 10:1 (Maleimide:Thiol) | Excess maleimide ensures pseudo-first-order kinetics and complete labeling. |

| Solvent | 50% Buffer / 50% Acetonitrile | Solubilizes the hydrophobic (S)-N-(1-phenylethyl)maleimide. |

Step-by-Step Procedure

-

Reagent Setup:

-

Prepare a 20 mM stock solution of (S)-(-)-N-(1-Phenylethyl)maleimide in Acetonitrile (ACN).

-

Prepare biological sample in 10 mM Ammonium Acetate (pH 6.8).

-

-

Derivatization:

-

Mix 100 µL of biological sample with 100 µL of Maleimide stock.

-

Incubate at Room Temperature (25°C) for 30 minutes.

-

Caution: Do not heat. Heating >40°C promotes the retro-Michael reaction.

-

-

Quenching:

-

Add 10 µL of 5% Formic Acid.

-

Why: Lowers pH to < 3, stabilizing the succinimide ring and preventing exchange reactions.

-

-

Analysis:

-

Inject immediately into LC-MS/MS.

-

Monitor for the specific mass shift (+201.22 Da).

-

Troubleshooting & Critical Parameters

The Retro-Michael Trap

Thiol-maleimide adducts are not "permanent."[1][2][3] In the presence of excess exogenous thiols (like plasma albumin or glutathione), the thiol can exchange.

-

Symptom: Loss of signal in stored samples.

-

Solution: Hydrolyze the ring intentionally (raise pH to 9.0 for 1 hour) to form the ring-opened maleamic acid, which is chemically stable and cannot undergo retro-Michael elimination.

Hydrolysis Competition

-

Symptom: Multiple peaks in HPLC with +18 Da mass shift.

-

Cause: pH was too high (> 7.5) during conjugation.[4]

-

Fix: Strictly maintain pH 6.5–7.0.

References

-

Vuckovic, D. et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry.[5] Analytical and Bioanalytical Chemistry.[3][6][7] [Link]

-